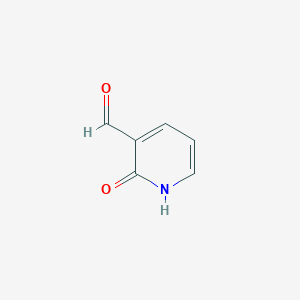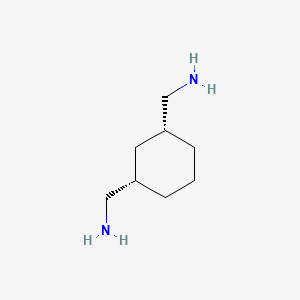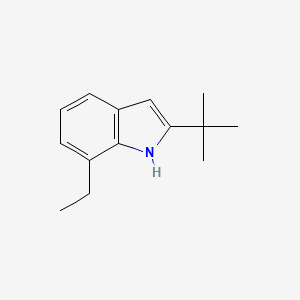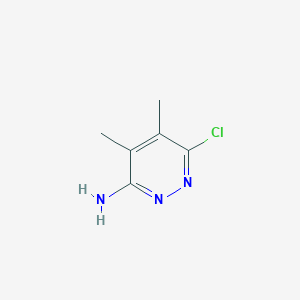
2-(4-chloro-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(4-chloro-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethanol moiety suggests potential for solubility in organic solvents and possible reactivity at the hydroxyl group.
Synthesis Analysis
The synthesis of related 2-(pyrazol-4-yl)ethanols has been achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, as well as through a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to the assembly of polysubstituted pyrazoles and isoxazoles, indicating that the synthesis of 2-(4-chloro-1H-pyrazol-1-yl)ethanol could potentially be adapted from these procedures.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary significantly, with some compounds forming hydrogen-bonded trimolecular units, as seen in the case of 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate . The crystal structure of related compounds often reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Oxidation reactions of 2-(pyrazol-4-yl)ethanols have been explored, with outcomes depending on the position of the substituent on the pyrazole ring. For instance, oxidation with KMnO4 can lead to 2-(pyrazol-4-yl)-2-oxoacetic acids or other products such as pyrazole-carboxylic acids, depending on the specific isomer . These findings suggest that 2-(4-chloro-1H-pyrazol-1-yl)ethanol could undergo similar oxidation reactions, potentially yielding chlorinated pyrazole carboxylic acids or keto acids.
Physical and Chemical Properties Analysis
While specific data on 2-(4-chloro-1H-pyrazol-1-yl)ethanol is not provided, the physical and chemical properties of pyrazole derivatives can be inferred from related compounds. The solubility of these compounds in organic solvents like ethanol is often reported, and the presence of hydrogen bonding can affect their melting points and solubility . The chloro and hydroxyl substituents on the pyrazole ring are likely to influence the acidity, basicity, and reactivity of the compound, as well as its potential for further chemical transformations.
Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
2. Antimicrobial Activity
- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
- The final derivatives were evaluated for their in vitro anti-microbial activity after thorough purification .
- Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
3. Antioxidant Activity
- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
4. Antiparasitic Activity
- The sulfonamide functionality can display antiparasitic as well as antibacterial and anti-viral HIV activities .
5. Antiviral Activity
- Pyrazole compounds have been studied for their potential antiviral activities .
- Molecular docking studies have been conducted to evaluate the probable interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
- The binding affinities of compounds were ranging from −10.0 to −11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from −8.2 to −9.3 kcal/mol .
- These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in discovery of potent drug candidates .
6. Anticancer Activity
- Imidazole, a similar heterocyclic compound, has shown a broad range of biological activities including anticancer .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
7. Antimicrobial and Antioxidant Activity
- A new series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized .
- The final derivatives were evaluated for their in vitro anti-microbial activity .
- Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .
- The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .
8. Antipromastigote Activity
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSOARMOYKGJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428283 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
CAS RN |
1003992-83-3 |
Source


|
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)
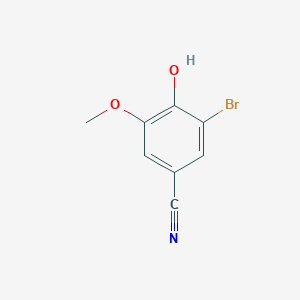

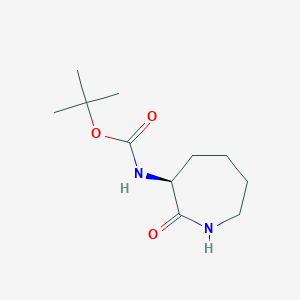

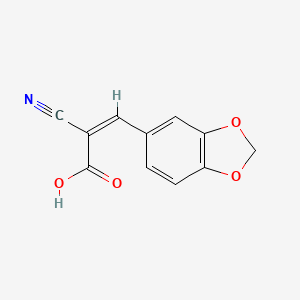

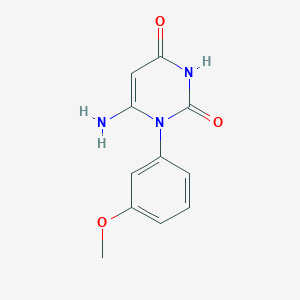
![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)
